molecular formula C23H21N3O3 B5035572 N~1~-(4-{[3-(Acetylamino)anilino]carbonyl}phenyl)-4-methylbenzamide

N~1~-(4-{[3-(Acetylamino)anilino]carbonyl}phenyl)-4-methylbenzamide

Cat. No.: B5035572
M. Wt: 387.4 g/mol
InChI Key: QLGXWKGIMPRSSW-UHFFFAOYSA-N
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Description

N~1~-(4-{[3-(Acetylamino)anilino]carbonyl}phenyl)-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, an anilino group, and a carbonyl group, all attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[3-(Acetylamino)anilino]carbonyl}phenyl)-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(acetylamino)aniline in the presence of a base, such as triethylamine, to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[3-(Acetylamino)anilino]carbonyl}phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitro compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylamino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N~1~-(4-{[3-(Acetylamino)anilino]carbonyl}phenyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-{[3-(Acetylamino)anilino]carbonyl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-({[4-(Acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl)-3-methylbenzamide
  • N-(1-({[4-(Acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl)-2-fluoroacetamide

Uniqueness

N~1~-(4-{[3-(Acetylamino)anilino]carbonyl}phenyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-[(3-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-6-8-17(9-7-15)22(28)25-19-12-10-18(11-13-19)23(29)26-21-5-3-4-20(14-21)24-16(2)27/h3-14H,1-2H3,(H,24,27)(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGXWKGIMPRSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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